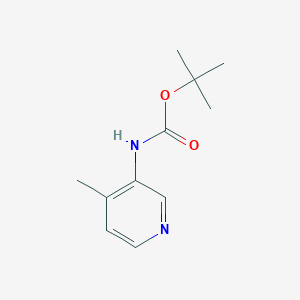

Tert-butyl 4-methylpyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCQPPXAIYZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453860 | |

| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180253-66-1 | |

| Record name | (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180253-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Context of N Pyridyl Carbamates Within Contemporary Chemical Research

Significance of Pyridine-Containing Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in the architecture of countless molecules of biological and industrial importance. nih.govrsc.org As an isostere of benzene, this scaffold is present in a vast array of natural products, including vitamins like niacin and vitamin B6, as well as numerous alkaloids. dovepress.com In the realm of pharmaceuticals, pyridine is a "privileged scaffold," meaning it is a structural framework that is consistently found in approved drugs across diverse therapeutic areas. nih.govrsc.org Its prevalence is due to several key features: the nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility and bioavailability of drug molecules. researchgate.netdntb.gov.ua

The pyridine nucleus is a component in thousands of medicinally significant molecules, contributing to treatments for a wide range of diseases. nih.govrsc.org Its derivatives have shown promise and application as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others. dovepress.com The versatility of the pyridine ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. researchgate.net This adaptability makes it a favored building block in both medicinal chemistry for drug discovery and in organic synthesis for the construction of complex target molecules. dovepress.com

Strategic Role of the Carbamate (B1207046) Functional Group as a Protecting Group and Bioisostere

The carbamate functional group, structurally a hybrid of an amide and an ester, is a critical tool in modern organic chemistry. nih.gov One of its most prominent roles is as a protecting group for amines. nih.govorganic-chemistry.org Amines are nucleophilic and reactive towards a wide range of electrophiles. By converting an amine to a carbamate, its nucleophilicity is significantly diminished, allowing other parts of a molecule to undergo chemical reactions selectively. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is one of the most widely used carbamate protecting groups. masterorganicchemistry.com It is valued for its ease of installation, typically by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a variety of reaction conditions, including basic, oxidative, and many nucleophilic environments. researchgate.netorganic-chemistry.org Critically, the Boc group can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leaves other acid-sensitive groups in the molecule intact. masterorganicchemistry.comresearchgate.net

Beyond its role in protection, the carbamate linkage is also employed as a bioisostere for the amide bond in drug design. nih.govacs.org While amide bonds are susceptible to cleavage by proteases in the body, carbamates generally exhibit greater metabolic stability. nih.gov This substitution can improve a drug candidate's pharmacokinetic profile. The carbamate group can also participate in hydrogen bonding, similar to an amide, allowing it to interact with biological targets like enzymes and receptors. acs.org

Overview of Tert-butyl N-Pyridyl Carbamates in Advanced Chemical Research

Tert-butyl N-pyridyl carbamates merge the advantageous properties of the pyridine scaffold with the utility of the Boc protecting group. These compounds serve as crucial intermediates in the synthesis of more complex substituted pyridines. The Boc-protected amino group allows for subsequent chemical modifications on the pyridine ring, such as metal-catalyzed cross-coupling reactions, without interference from the otherwise reactive amino group. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine, which can then be used for further derivatization.

While extensive research exists for the broader class of N-pyridyl carbamates, detailed studies on the specific isomer, Tert-butyl 4-methylpyridin-3-ylcarbamate , are not widely represented in publicly available scientific literature. However, numerous related isomers and derivatives have been synthesized and utilized. For example, compounds like tert-butyl (3-methylpyridin-4-yl)carbamate (CAS 180253-65-0) and tert-butyl ((4-methylpyridin-3-yl)methyl)carbamate (CAS 1595032-33-9) are commercially available and used as building blocks in synthetic chemistry. chemscene.comsynchem.de

The general synthetic route to tert-butyl N-pyridyl carbamates involves the reaction of the corresponding aminopyridine with di-tert-butyl dicarbonate in the presence of a suitable base. nih.gov These intermediates are pivotal in the development of pharmaceuticals and other functional materials where a substituted 3-amino-4-methylpyridine (B17607) core is required.

This compound: A Closer Look

While specific research findings on this compound are limited, its chemical properties and potential applications can be inferred from its structure. It is an N-Boc protected form of 3-amino-4-methylpyridine.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Structure | A pyridine ring substituted at the 3-position with a tert-butoxycarbonylamino group and at the 4-position with a methyl group. |

The presence of the Boc group makes this compound a stable, solid intermediate, suitable for use in multi-step synthetic sequences. The methyl group at the 4-position influences the electronic properties and steric environment of the pyridine ring, which can affect the reactivity of adjacent positions. This compound would serve as a valuable precursor for creating a library of 3,4-disubstituted pyridine derivatives, which are important motifs in medicinal chemistry.

Synthetic Methodologies for Tert Butyl 4 Methylpyridin 3 Ylcarbamate and Analogous Pyridyl Carbamates

Direct N-Boc Protection Strategies of Aminopyridine Derivatives

A primary route to tert-butyl 4-methylpyridin-3-ylcarbamate involves the direct protection of the amino group of 3-amino-4-methylpyridine (B17607). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under moderately acidic conditions. wikipedia.orgsigmaaldrich.com This approach is favored for its efficiency, often providing the desired product in a single, high-yielding step.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) as a Reagent in Pyridine (B92270) Functionalization

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group onto an amine. wikipedia.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate (B1207046). While the reaction with aliphatic amines is often rapid, aminopyridines can be less nucleophilic, sometimes requiring specific conditions to achieve efficient conversion. sigmaaldrich.comwuxibiology.com

The successful N-Boc protection of aminopyridines with Boc₂O is highly dependent on the optimization of reaction parameters to ensure high yield and selectivity. google.com

Catalyst Selection: The reaction is typically performed in the presence of a base or catalyst. fishersci.co.uk 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation. nih.govmychemblog.com However, for less reactive aminopyridines, alternative catalyst systems have been developed. A specific method for the synthesis of 3-(t-butoxycarbonyl amino)-4-picoline (this compound) utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBT), and an organic base like triethylamine (TEA). google.com This system has been shown to provide the desired product with high yield and selectivity. google.comgoogle.com

| Catalyst/Base | Typical Substrate | Notes | References |

|---|---|---|---|

| DMAP (catalytic) | General amines, some aminopyridines | Highly efficient catalyst, but its high toxicity can be a limitation. nih.gov | nih.govmychemblog.com |

| Triethylamine (TEA) | General amines | Commonly used as a stoichiometric base to neutralize the acid byproduct. | mychemblog.com |

| EDCI / HOBT / TEA | Aminopyridines (e.g., 3-amino-4-methylpyridine) | Solves issues of low reactivity and poor selectivity found with other methods for this substrate class. google.com | google.com |

| None (Catalyst-free) | Structurally diverse amines | Can be achieved in specific solvent systems like water-acetone, offering an eco-friendly alternative. | nih.gov |

Temperature Control: N-Boc protection reactions are frequently carried out at room temperature or are initiated at 0 °C and allowed to warm to room temperature. mychemblog.comgoogle.com For the synthesis of this compound using the EDCI/HOBT protocol, the reaction proceeds efficiently at room temperature, typically over 0.5 to 2 hours. google.com

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly employed. wikipedia.orggoogle.com For the EDCI/HOBT-mediated synthesis of the target compound, THF is an effective solvent. google.com Studies have also shown that alcoholic solvents can accelerate the rate of Boc protection for aromatic amines. wuxibiology.com Furthermore, catalyst-free conditions have been developed using a water-acetone solvent mixture, which can provide excellent yields in short reaction times. nih.gov

| Solvent | Typical Conditions | Notes | References |

|---|---|---|---|

| Tetrahydrofuran (THF) | With catalysts like EDCI/HOBT or bases like TEA. | A common aprotic solvent providing good solubility for reagents. | mychemblog.comgoogle.com |

| Dichloromethane (DCM) | With bases like TEA. | Another widely used aprotic solvent. | mychemblog.comgoogle.com |

| Methanol (MeOH) | Can be used catalyst-free for aromatic amines. | Alcoholic solvents can enhance the reaction rate. | wuxibiology.com |

| Water/Acetone | Catalyst-free. | An environmentally friendly option that can lead to high yields. | nih.gov |

In molecules containing multiple reactive sites, such as other nucleophilic groups (e.g., hydroxyl), the chemoselective protection of the amino group is crucial. The N-Boc protection with Boc₂O is generally highly selective for amines. organic-chemistry.org Catalyst-free systems in water-acetone have been shown to produce the corresponding monocarbamate in excellent yields with no competitive side reactions, such as O-Boc formation on alcohol groups. nih.gov The use of specific catalyst systems, such as the EDCI/HOBT combination for aminopyridines, is designed to enhance both reactivity and selectivity, minimizing unwanted side products. google.comgoogle.com The stability of the Boc group to most nucleophiles and bases also allows for its use in orthogonal protection schemes with other protecting groups like Fmoc. wikipedia.orgorganic-chemistry.org

Alternative Boc-Introducing Reagents and Protocols (e.g., tert-butyl isocyanate)

While Boc₂O is the most common reagent, other protocols and reagents exist for introducing the Boc group. organic-chemistry.org For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) has been developed as a stable, crystalline reagent for the chemoselective N-tert-butoxycarbonylation of amines. rsc.org

The use of tert-butyl isocyanate is another potential, though less direct, method. Isocyanates readily react with amines to form ureas. While their primary application is not the formation of carbamates, specific reaction pathways or subsequent transformations could theoretically lead to such products, though this is not a standard protocol for Boc protection.

Multistep Synthetic Routes Utilizing Functionalized Pyridine Precursors

An alternative to the direct protection of a commercially available aminopyridine is a multistep synthesis where the substituted pyridine core is constructed first. This strategy is essential when the required starting material, such as 3-amino-4-methylpyridine, is not readily accessible or when specific substitution patterns are desired. nih.gov These routes involve the synthesis of a functionalized pyridine ring, followed by the N-Boc protection as a final or intermediate step. researchgate.net

Introduction of the 4-Methyl Group onto the Pyridine Core

A key step in the multistep synthesis of this compound is the regioselective introduction of a methyl group at the C-4 position of the pyridine ring. The methylation of pyridines can be challenging due to the electron-deficient nature of the ring and potential side reactions at the nitrogen atom. semanticscholar.orgbiu.ac.il However, several methods have been developed for this purpose.

| Methodology | Description | References |

|---|---|---|

| Modification of Existing Functional Groups | An existing carbon-based functional group at the desired position (e.g., a carboxylic acid or aldehyde) is converted into a methyl group through reduction or other transformations. | semanticscholar.org |

| Nucleophilic Methylation | An electrophilic pyridine derivative is reacted with a methyl nucleophile, such as methyllithium (MeLi) or a methyl radical. | semanticscholar.orgacs.org |

| Electrophilic Methylation / Cross-Coupling | A pre-formed pyridine nucleophile (e.g., a pyridyl Grignard or organozinc reagent) is reacted with a methyl electrophile, often via transition-metal catalysis. | semanticscholar.org |

| Radical Methylation (Minisci-type reaction) | A protonated pyridine reacts with a methyl radical source, often leading to functionalization at the C-2 and C-4 positions. | nih.gov |

| Methylation using Methanol | Vapor-phase reactions of pyridine with methanol over a heated catalyst can introduce methyl groups, primarily at the alpha positions. | google.com |

Once the 3-amino-4-methylpyridine precursor is synthesized via one of these or other specialized routes nbinno.com, the final step is the N-Boc protection as described in section 2.1.

Strategic Functional Group Interconversions on the Pyridine Ring

The synthesis of pyridyl carbamates often relies on strategic functional group interconversions (FGIs), where one functional group is transformed into another through a series of chemical reactions. A primary and direct method involves the conversion of an amino group on the pyridine ring into a carbamate. This is commonly achieved by reacting the corresponding aminopyridine with an electrophilic carbonyl source. For instance, pyrimidine and pyridine carbamate derivatives can be synthesized by reacting the precursor amine with reagents like phenyl chloroformate or benzyl chloroformate in the presence of a base such as triethylamine (TEA) researchgate.net. A similar and widely used transformation for introducing the tert-butoxycarbonyl (Boc) group involves the use of di-tert-butyl dicarbonate (Boc₂O).

More complex strategies involve the reconstruction of the pyridine ring itself to introduce the desired functionality. A novel "deconstruction-reconstruction" approach has been developed for the diversification of nitrogen heteroaromatics nih.gov. This method involves transforming a pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block nih.gov. This intermediate can subsequently be used in various heterocycle-forming reactions to construct a new, functionalized pyridine ring nih.gov. This strategy allows for the creation of pyridine analogues from complex molecules that would be challenging to synthesize through traditional methods nih.gov.

These FGI strategies are summarized in the table below.

Table 1: Strategic Functional Group Interconversions for Pyridyl Carbamate Synthesis

| Strategy | Precursor Functional Group | Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| Direct Carbamoylation | Amino (-NH₂) | Phenyl Chloroformate, TEA | Phenyl Carbamate | researchgate.net |

| Direct N-Boc Protection | Amino (-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Tert-butyl Carbamate | rsc.org |

| Deconstruction-Reconstruction | Pyrimidine Ring | Tf₂O, Arylamine, then Recyclization | Functionalized Pyridine Ring | nih.gov |

Chemoenzymatic Approaches for the Preparation of Chiral Pyridine Carbamate Intermediates

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, provides a powerful route to chiral molecules with high stereoselectivity. This approach is particularly valuable for producing chiral pyridine and piperidine carbamate intermediates, which are significant in pharmaceutical development nih.govresearchgate.net.

A key strategy involves the use of enzymes to create chiral amine precursors, which can then be chemically converted to the desired carbamate. For example, a practical chemoenzymatic process has been developed for the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for certain receptor antagonists and inhibitors researchgate.net. This process utilizes a transaminase (ATA) biocatalyst for a transamination-spontaneous cyclization reaction, starting from a commercially available precursor, which results in a product with high optical purity (>99.9% enantiomeric excess) researchgate.net.

Enzyme cascades are another sophisticated chemoenzymatic tool. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.gov. This method represents a general approach for the asymmetric dearomatization of activated pyridines to prepare piperidines with precise stereochemistry nih.gov. These chiral piperidine scaffolds are prevalent in medicinally relevant compounds and their precursors nih.gov. Similarly, novel optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives have been synthesized using chemoenzymatic routes, highlighting their potential as ligands or catalysts in asymmetric synthesis researchgate.net.

Table 2: Chemoenzymatic Methods for Chiral Pyridine/Piperidine Intermediates

| Enzymatic Method | Key Enzyme(s) | Precursor Type | Chiral Intermediate Produced | Application | Reference |

|---|---|---|---|---|---|

| Asymmetric Transamination | Transaminase (ATA) | Ethyl N-Boc-D-pyroglutamate | Chiral 6-methylpiperidin-3-yl)carbamate | Pharmaceutical Intermediate | researchgate.net |

| Asymmetric Dearomatization | Amine Oxidase / Ene Imine Reductase Cascade | N-substituted Tetrahydropyridines | Stereo-enriched 3- and 3,4-disubstituted Piperidines | Synthesis of Privileged Scaffolds | nih.gov |

| Kinetic Resolution | Lipase | Racemic Alcohols/Amines | Optically Active Pyridine Carbamates | Asymmetric Catalysis | researchgate.net |

Sustainable and Green Chemistry Approaches in N-Boc Pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. ijarsct.co.innih.gov This involves the use of environmentally benign solvents, novel catalysts, and energy-efficient reaction conditions nih.govresearchgate.net.

Key areas of development in the green synthesis of pyridines include:

Green Solvents : The use of Deep Eutectic Solvents (DES) is gaining attention as they are typically non-toxic, biodegradable, and inexpensive, offering an alternative to traditional volatile organic solvents ijarsct.co.in. Furthermore, water has been successfully used as a solvent for the synthesis of highly functional carbamates through the ring-opening of cyclic carbonates with unprotected amino acids, suppressing hydrolysis in favor of aminolysis rsc.org.

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses are being employed to reduce energy consumption and significantly shorten reaction times compared to conventional heating methods ijarsct.co.innih.gov.

Biocatalysis : The use of enzyme-based catalysts, or biocatalysts, is a growing area of interest due to their high selectivity and ability to function under mild reaction conditions, potentially reducing the need for harsh chemicals and high temperatures ijarsct.co.in.

Greener Reagents : A significant advancement in N-Boc protection is the development of greener and more chemoselective reagents. For example, tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) has been introduced as an effective N-tert-butoxycarbonylation reagent rsc.org. It is synthesized from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Boc₂O and serves as a stable, solid alternative to traditional reagents, offering high yields and selectivity for the Boc-protection of amines rsc.org.

The thermo-catalytic conversion of renewable feedstocks like glycerol with ammonia over zeolite catalysts also represents a sustainable pathway for producing pyridines directly, with reported carbon yields up to 35.6% rsc.org.

Table 3: Comparison of Traditional vs. Green Approaches in Pyridine Carbamate Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach | Benefits of Green Approach | Reference |

|---|---|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., THF, CHCl₃) | Water, Deep Eutectic Solvents (DES) | Reduced toxicity, biodegradability, lower cost | ijarsct.co.inrsc.org |

| Energy | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption | ijarsct.co.innih.gov |

| Reagents | Standard Boc₂O, Phosgene derivatives | tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP), Biocatalysts | Increased safety, chemoselectivity, milder conditions | rsc.orgijarsct.co.in |

| Feedstocks | Petroleum-based starting materials | Glycerol, renewable precursors | Use of renewable resources, sustainability | rsc.org |

Advanced Chemical Transformations and Reactivity of Tert Butyl 4 Methylpyridin 3 Ylcarbamate

Selective Deprotection Strategies of the Tert-butyl Carbamate (B1207046) Group

The cleavage of the Boc group is a fundamental step in many synthetic pathways. The choice of deprotection strategy is crucial, especially when other sensitive functional groups are present in the molecule.

The most common method for the removal of the Boc group is through acid-mediated cleavage. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. The mechanism involves the protonation of the carbamate, followed by the fragmentation of the protonated intermediate. This fragmentation generates a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. researchgate.net

The acid-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.gov The reaction initiates with the protonation of the carbamate functionality. researchgate.net This is followed by the formation of a reversibly formed ion-molecule pair, which then undergoes a general acid-catalyzed separation. nih.gov

A significant challenge during acid-mediated deprotection is the potential for the highly reactive tert-butyl cation to alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org Electron-rich aromatic rings and heteroatoms are particularly susceptible to this side reaction. To mitigate this, "scavengers" are added to the reaction mixture. thermofisher.com Scavengers are nucleophilic species that effectively trap the tert-butyl cation. thermofisher.com Common scavengers include triethylsilane, anisole, and thiophenol. researchgate.net These scavengers react with the tert-butyl cation, preventing it from participating in undesired side reactions. thermofisher.comnih.gov

Table 1: Common Scavengers in Acid-Mediated Boc Deprotection

| Scavenger | Function |

| Triethylsilane | Reduces the tert-butyl cation. |

| Anisole | Acts as a cation trap through electrophilic aromatic substitution. |

| Thiophenol | A soft nucleophile that readily reacts with the soft tert-butyl cation. nih.gov |

| Water | Can act as a scavenger, but may not be suitable for all substrates. |

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. fiveable.me This approach involves using protecting groups that can be removed under different conditions without affecting each other. fiveable.mejocpr.com The Boc group's acid lability makes it a valuable component of such strategies.

For instance, the Boc group is stable under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group for amines in peptide synthesis. nih.govsigmaaldrich.com Conversely, the Fmoc group is stable to the acidic conditions used for Boc deprotection. This orthogonality allows for the selective deprotection and functionalization of different amino groups within the same molecule. nih.gov

Similarly, the Boc group is orthogonal to protecting groups such as benzyl (Bn) and benzyloxycarbonyl (Cbz) ethers and esters, which are typically removed by hydrogenolysis. This enables chemists to selectively unmask the amine protected by the Boc group while leaving the benzyl-protected functionalities intact. fiveable.me

Table 2: Examples of Protecting Groups Orthogonal to Boc

| Protecting Group | Removal Condition | Orthogonality with Boc |

| Fmoc | Base (e.g., piperidine) | Boc is stable to base. |

| Cbz | Hydrogenolysis | Boc is stable to hydrogenolysis. |

| Benzyl (Bn) | Hydrogenolysis | Boc is stable to hydrogenolysis. |

| Acetate | Base (e.g., sodium methoxide) | Boc is generally stable to mild basic conditions. |

| TBDMS | Fluoride ion (e.g., TBAF) | Boc is stable to fluoride. jocpr.com |

To address environmental concerns and improve reaction efficiency, solvent-free deprotection methods have been developed. One such method involves the use of gaseous hydrogen chloride (HCl). researchgate.netrsc.org This technique allows for the quantitative deprotection of N-Boc derivatives to yield their hydrochloride salts, often without the need for further purification. researchgate.netrsc.org

The ex-situ generation of a controlled amount of HCl gas, for instance from sodium chloride and sulfuric acid, provides a stoichiometric and efficient means of deprotection. researchgate.netrsc.orgrsc.org This solvent-free, anhydrous method demonstrates high tolerance for acid-sensitive functional groups, thereby expanding its utility in orthogonal protection schemes. rsc.org Other reported solvent-free methods include the use of catalytic amounts of iodine under reduced pressure. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring of tert-butyl 4-methylpyridin-3-ylcarbamate is susceptible to various substitution reactions, allowing for further molecular elaboration.

The carbamate group can act as a directed metalation group, facilitating the functionalization of the pyridine ring at the 4-position. nih.gov Treatment with a strong base like n-butyllithium can lead to lithiation at the 4-position, followed by quenching with an electrophilic halogen source to introduce a halogen atom. nih.gov For example, N-Boc-3-amino-4-halopyridines can be synthesized on a large scale using this directed metalation approach with electrophiles such as hexachloroethane, 1,2-dibromoethane, or iodine. nih.gov

The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction enables the formation of a new carbon-carbon bond by coupling the organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling is a powerful tool for synthesizing biaryl compounds and has a broad substrate scope, tolerating a wide range of functional groups. nih.gov For instance, N-[5-bromo-2-methylpyridin-3-yl]acetamide can be efficiently coupled with various arylboronic acids to produce novel pyridine derivatives. nih.gov Similarly, Boc-protected aminomethyltrifluoroborate has been successfully used in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides. organic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. snnu.edu.cnnih.gov

Transformations Involving the Carbamate Carbonyl Moiety

The carbamate group in this compound is a versatile functional handle that allows for a variety of chemical transformations. The reactivity of the carbonyl moiety within this group is central to the synthesis of diverse derivatives, including other amides and ureas, and can be exploited in rearrangement reactions to generate different nitrogen-containing functionalities.

Conversion to Other Amide and Urea Derivatives

The tert-butoxycarbonyl (Boc) protecting group on the amino function of 3-amino-4-methylpyridine (B17607) can be transformed into other amide and urea functionalities. These transformations typically involve the initial removal of the Boc group, followed by reaction with an appropriate acylating or carbamoylating agent. However, direct conversion of the carbamate to a urea derivative is also a known synthetic strategy.

One common approach for the synthesis of urea derivatives from a carbamate involves its reaction with an amine. While direct displacement of the tert-butoxy group is challenging, the reaction can be facilitated by activating the carbamate. Alternatively, the Boc group can be cleaved under acidic conditions to yield the free amine, 3-amino-4-methylpyridine, which can then be reacted with an isocyanate to form the desired urea.

A general method for the preparation of urea derivatives involves the reaction of an amine with an isocyanate. nih.gov For instance, after deprotection of this compound, the resulting 3-amino-4-methylpyridine can be treated with a variety of isocyanates (R-N=C=O) to yield a range of N,N'-disubstituted ureas.

| Reactant 1 (after deprotection) | Reactant 2 (Isocyanate) | Product (Urea Derivative) |

| 3-Amino-4-methylpyridine | Phenyl isocyanate | 1-(4-Methylpyridin-3-yl)-3-phenylurea |

| 3-Amino-4-methylpyridine | Methyl isocyanate | 1-Methyl-3-(4-methylpyridin-3-yl)urea |

| 3-Amino-4-methylpyridine | Ethyl isocyanate | 1-Ethyl-3-(4-methylpyridin-3-yl)urea |

This table represents potential urea derivatives synthesized from 3-amino-4-methylpyridine, the deprotected form of this compound, based on general reactions of amines with isocyanates.

Similarly, conversion to other amide derivatives can be achieved by reacting the deprotected 3-amino-4-methylpyridine with acyl chlorides or anhydrides. This reaction provides access to a wide array of N-(4-methylpyridin-3-yl)amides.

Rearrangement Reactions (e.g., Curtius Rearrangement)

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov While the direct Curtius rearrangement of this compound is not a standard transformation, the underlying principles of this rearrangement can be applied to the corresponding carboxylic acid derivative.

To utilize a Curtius-type rearrangement, the carbamate would first need to be converted to a carboxylic acid derivative, specifically an acyl azide. This could be conceptually achieved by hydrolysis of the carbamate to the amine, followed by diazotization and cyanation to introduce a nitrile group, which could then be hydrolyzed to a carboxylic acid. The resulting 4-methylpyridine-3-carboxylic acid could then be converted to its acyl azide and undergo the Curtius rearrangement.

The general mechanism of the Curtius rearrangement involves the formation of an acyl azide from a carboxylic acid, which upon heating, loses nitrogen gas to form an isocyanate. wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles.

| Nucleophile | Product |

| Water | 3-Amino-4-methylpyridine (after decarboxylation of the carbamic acid) |

| tert-Butanol | This compound |

| Benzyl alcohol | Benzyl 4-methylpyridin-3-ylcarbamate |

| An amine (R'-NH₂) | 1-Alkyl-3-(4-methylpyridin-3-yl)urea |

This table illustrates the potential products from the trapping of the isocyanate intermediate formed via a hypothetical Curtius rearrangement of 4-methylpyridine-3-acyl azide.

This rearrangement offers a synthetic route to various amine derivatives with retention of the stereochemistry of the migrating group. wikipedia.org The versatility of the isocyanate intermediate allows for the introduction of a wide range of functional groups. nih.gov

Functionalization and Derivatization of the 4-Methyl Group

The 4-methyl group on the pyridine ring of this compound is a site for potential functionalization, although its reactivity is influenced by the electronic properties of the substituents on the ring. The presence of the electron-donating amino group (protected as a carbamate) at the 3-position can influence the reactivity of the adjacent methyl group.

The reactivity of a methyl group on a pyridine ring is often enhanced by the presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position. For example, the methyl group of 4-methyl-3-nitropyridine is activated towards condensation reactions. guidechem.com While the carbamate group is not as strongly activating as a nitro group, it can still influence the acidity of the methyl protons, making them susceptible to deprotonation by a strong base.

Once deprotonated, the resulting carbanion can act as a nucleophile in various reactions, allowing for the introduction of a wide range of functional groups.

Potential Derivatization Reactions of the 4-Methyl Group:

| Reagent | Type of Reaction | Potential Product Functional Group |

| Strong Base (e.g., LDA) then Aldehyde (R-CHO) | Aldol Condensation | β-Hydroxyalkyl |

| Strong Base then Alkyl Halide (R-X) | Alkylation | Longer Alkyl Chain |

| Oxidizing Agent (e.g., SeO₂) | Oxidation | Aldehyde or Carboxylic Acid |

This table outlines potential derivatization pathways for the 4-methyl group, assuming its reactivity can be harnessed through appropriate choice of reagents.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 4 Methylpyridin 3 Ylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

¹H and ¹³C NMR Spectral Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J), are essential for assigning the specific protons and carbons within the Tert-butyl 4-methylpyridin-3-ylcarbamate molecule. This information would confirm the presence and connectivity of the tert-butyl group, the 4-methyl group, and the substituted pyridine (B92270) ring. However, no experimentally obtained ¹H or ¹³C NMR spectra for this specific isomer have been reported in the searched literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are critical for establishing detailed molecular architecture.

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, revealing which protons are adjacent to one another in the pyridine ring and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the carbamate (B1207046) and methyl groups on the pyridine ring.

Specific COSY, HSQC, and HMBC data for this compound are not available in the public domain.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₆N₂O₂), the expected exact mass would be calculated and compared to an experimental value. This crucial validation data could not be located. Analysis of the fragmentation patterns would further elucidate the structure by showing the characteristic loss of fragments such as the tert-butyl group.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the carbamate group, C-H bonds of the alkyl groups, and the C=C and C=N bonds of the pyridine ring. A published IR spectrum for this compound could not be found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. There is no indication in the available literature that a crystal structure for this compound has been determined and deposited in crystallographic databases.

Computational Chemistry and Theoretical Studies on Tert Butyl 4 Methylpyridin 3 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. A representative analysis of Tert-butyl 4-methylpyridin-3-ylcarbamate would be performed using a functional such as B3LYP with a 6-31+G(d,p) basis set to obtain optimized molecular geometry and electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the carbamate's nitrogen atom, while the LUMO would likely be distributed across the pyridine ring's π-system.

A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons, such as on the pyridine nitrogen and the carbonyl oxygen of the carbamate (B1207046), indicating sites for electrophilic attack. Regions of positive potential (blue) highlight areas prone to nucleophilic attack.

A study on the related compound 3-amino-4-(Boc-amino)pyridine using DFT calculations revealed insights into its electronic properties and reactivity, providing a framework for the expected results for this compound researchgate.net. Hypothetical electronic parameters derived from such a DFT calculation are presented in Table 1.

| Parameter | Calculated Value (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.25 eV | Indicates electron-donating capability, centered on the pyridine and carbamate nitrogen. |

| LUMO Energy | -1.10 eV | Indicates electron-accepting capability, associated with the pyridine π-system. |

| HOMO-LUMO Gap (ΔE) | 5.15 eV | Suggests good kinetic stability and moderate reactivity. |

| Dipole Moment (μ) | 3.45 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations of Pyridyl Carbamates

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis is employed to identify the most stable, low-energy arrangements of the atoms. This process typically begins with a systematic or stochastic search of the potential energy surface, often using molecular mechanics force fields like OPLS (Optimized Potentials for Liquid Simulations).

Table 2 presents hypothetical data from a conformational analysis, highlighting the relative energies of plausible conformers based on key dihedral angles.

| Conformer | Dihedral Angle 1 (Py-N-C=O) | Dihedral Angle 2 (O=C-N-C(CH₃)₃) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 178.5° | -5.2° | 0.00 |

| B | -10.1° | 175.0° | 1.85 |

| C | 85.4° | -8.7° | 3.20 |

In Silico Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. By calculating parameters for nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, a direct comparison can be made with experimental results.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions allows for the unambiguous assignment of experimental spectra nih.govnih.gov. Calculations would be performed on the optimized, low-energy conformers, and the resulting chemical shifts would be Boltzmann-averaged based on their relative energies to produce a final predicted spectrum.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides information on the molecule's chromophores and its behavior upon exposure to light. For this compound, the primary electronic transitions are expected to be π → π* transitions within the pyridine ring.

Table 3 shows a hypothetical comparison between predicted and experimental NMR chemical shifts for selected nuclei in the molecule's structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Pyridine C2 | 148.2 | 147.9 | 8.35 | 8.31 |

| Pyridine C4-CH₃ | 18.5 | 18.3 | 2.40 | 2.38 |

| Carbamate C=O | 154.1 | 153.8 | - | - |

| tert-Butyl C(CH₃)₃ | 80.5 | 80.2 | - | - |

| tert-Butyl C(CH₃)₃ | 28.9 | 28.7 | 1.52 | 1.50 |

Molecular Docking and Ligand-Protein Interaction Studies for Structure-Activity Relationship (SAR) Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Pyridine and carbamate derivatives are known to interact with various biological targets, including enzymes like cholinesterases and kinases nih.govgoogleapis.com.

For a hypothetical study, this compound could be docked into the active site of a relevant protein target, for instance, a serine/threonine kinase. The docking process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity.

The results of a docking simulation provide crucial insights into the structure-activity relationship (SAR). Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be identified. For this compound, the carbamate group could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring could form hydrogen bonds (via the ring nitrogen) or engage in π-stacking with aromatic amino acid residues like phenylalanine or tyrosine. The methyl and tert-butyl groups would likely contribute to hydrophobic interactions within the binding pocket.

Table 4 summarizes the results of a hypothetical molecular docking study, detailing the predicted binding affinity and key interactions with amino acid residues in a kinase active site.

| Parameter | Result |

|---|---|

| Protein Target (Hypothetical) | p38 MAP Kinase |

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bond Interactions | Carbamate N-H with Glu105; Pyridine N with Met109 |

| Hydrophobic Interactions | tert-Butyl group with Leu75, Val83; 4-Methyl group with Ile102 |

| Key Interacting Residues | Leu75, Val83, Ile102, Glu105, Met109 |

These computational insights collectively build a comprehensive profile of the molecule, guiding further experimental work and the rational design of new derivatives with improved properties.

An in-depth analysis of this compound reveals its significant role as a foundational molecule in the realms of organic synthesis and medicinal chemistry. This compound and its derivatives are instrumental in the development of novel therapeutic agents and complex chemical structures.

Future Research Directions and Emerging Paradigms for Tert Butyl 4 Methylpyridin 3 Ylcarbamate

Development of Novel and Highly Efficient Synthetic Routes

The future development of applications for tert-butyl 4-methylpyridin-3-ylcarbamate hinges on the availability of efficient and scalable synthetic routes. While standard methods for N-tert-butoxycarbonylation are applicable, future research should focus on novel strategies that offer improved yields, milder conditions, and greater cost-effectiveness.

The primary precursor for the target compound is 3-amino-4-methylpyridine (B17607). lookchem.com The most direct synthetic approach involves the reaction of this amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a common method for introducing the Boc protecting group onto an amine. Optimization of this standard procedure could involve exploring various bases and solvent systems to maximize yield and simplify purification. Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to be effective for other substrates and could present a greener alternative to traditional methods using organic solvents. organic-chemistry.org

Beyond the standard approach, research into alternative Boc-donating reagents could yield more efficient processes. Reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate have been developed as chemoselective N-tert-butoxycarbonylation agents, which may offer advantages in complex syntheses. rsc.org Additionally, one-pot syntheses starting from more readily available precursors could streamline the manufacturing process. For instance, developing a tandem reaction sequence that installs the amino group and protects it in a single step would be a significant advancement.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes and Areas for Optimization

| Route | Precursors | Reagent | Potential Area for Optimization |

|---|---|---|---|

| Standard N-Boc Protection | 3-Amino-4-methylpyridine | Di-tert-butyl dicarbonate (Boc₂O) | Catalyst selection, solvent system (e.g., aqueous conditions), temperature control. organic-chemistry.org |

| Alternative Reagents | 3-Amino-4-methylpyridine | Novel Boc-donating reagents | Development of more reactive and selective reagents for higher efficiency. rsc.org |

| One-Pot Synthesis | Precursors to 3-amino-4-methylpyridine | Amination and protection reagents | Designing a convergent synthesis to reduce step count and improve overall yield. |

Exploration of Under-investigated Reactivity Pathways for Diversification

The this compound scaffold possesses multiple sites for chemical modification, opening avenues for creating diverse libraries of derivatives. Future research should focus on exploring the reactivity of the pyridine (B92270) ring, the methyl group, and the carbamate (B1207046) moiety itself.

The Boc-protected amino group can act as a directing group for ortho-lithiation, potentially enabling functionalization at the C2 position of the pyridine ring. However, the reactivity of the pyridine nitrogen can complicate this approach. An alternative is the direct C-H functionalization of the pyridine ring, a field that has seen significant advances with transition-metal catalysis. researchgate.net Photochemical methods are also emerging as powerful tools for the functionalization of pyridines, allowing for novel bond formations under mild conditions. acs.orgnih.gov

The methyl group at the C4 position is another handle for diversification. It could potentially be halogenated or oxidized to introduce other functional groups. Furthermore, the carbamate nitrogen, once deprotonated, can be alkylated. Efficient electrochemical N-alkylation of N-Boc-protected 4-aminopyridines has been demonstrated, offering a mild and high-yielding method for introducing alkyl groups without generating by-products. nih.govresearchgate.net

Finally, the reactivity of the Boc group itself, beyond its protective role, is an area of growing interest. researchgate.net Under specific conditions, it can participate in reactions, leading to unexpected and potentially useful molecular transformations.

Table 2: Potential Reactivity Pathways for Diversification

| Reaction Site | Proposed Reaction | Potential Outcome |

|---|---|---|

| Pyridine Ring (C2/C5/C6) | Directed ortho-metalation / C-H functionalization | Introduction of aryl, alkyl, or heteroatom substituents. researchgate.net |

| Methyl Group (C4) | Radical halogenation, oxidation | Conversion to halomethyl, formyl, or carboxyl groups. |

| Carbamate Nitrogen | Electrochemical N-alkylation | Synthesis of N-alkylated derivatives. nih.govresearchgate.net |

| Pyridine Nitrogen | N-Oxidation | Activation of the pyridine ring for subsequent nucleophilic substitution. nih.gov |

Advanced Applications in Catalysis and Materials Science Utilizing Pyridine Carbamate Motifs

The unique electronic and structural features of pyridine derivatives make them valuable in catalysis and materials science. researchgate.netnbinno.com The pyridine carbamate motif present in this compound could be exploited in these advanced applications.

In catalysis, the pyridine nitrogen can act as a ligand to coordinate with transition metals. researchgate.net By synthesizing derivatives of this compound with additional chelating groups, novel ligands for various catalytic transformations could be developed. The electronic properties of the pyridine ring, modulated by the carbamate and methyl substituents, could influence the activity and selectivity of the resulting metal complexes. Furthermore, metal carbamates themselves have shown catalytic potential, for example, in the coupling reaction of aziridines and CO₂. rsc.org

Rational Structure-Based Drug Design and Optimization of Bioactive Derivatives

Pyridine is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The this compound structure represents a promising starting point for the rational design of new therapeutic agents. Future research should focus on identifying biological targets and optimizing the structure to enhance potency and selectivity.

A rational drug design approach would involve:

Target Identification: Screening this compound and a small library of its derivatives against a panel of biological targets (e.g., kinases, proteases, G-protein-coupled receptors) to identify initial hits.

Structural Biology: Obtaining the crystal structure of a hit compound in complex with its target protein to understand the binding mode.

SAR-Guided Optimization: Systematically modifying the scaffold at the C2, C5, and C6 positions, altering the methyl group, and replacing the tert-butyl group of the carbamate to improve binding affinity and pharmacokinetic properties. For instance, studies on aminopyridines have shown that methylation can significantly alter potency against certain ion channels. rsc.org

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery process, future research on this compound and its derivatives should be integrated with modern automation and high-throughput technologies.

Automated synthesis platforms can be employed to rapidly generate large libraries of analogues based on the core scaffold. semanticscholar.orgdoaj.org By combining the reactivity pathways discussed in section 7.2 with robotic synthesis, hundreds or thousands of distinct compounds can be prepared with minimal manual intervention. This allows for a much broader exploration of the chemical space around the parent molecule.

Once these libraries are synthesized, they can be subjected to high-throughput screening (HTS) to evaluate their biological activity against various targets or in cell-based assays. nih.govenamine.net HTS allows for the rapid testing of thousands of compounds, quickly identifying promising candidates for further development. ku.edu The integration of automated synthesis and HTS creates a powerful discovery engine, enabling a cycle of design, synthesis, and testing that can efficiently lead to the identification of novel catalysts, materials, or drug candidates.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-methylpyridin-3-ylcarbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) under inert conditions (nitrogen/argon) to prevent hydrolysis. Key steps include:

- Base Selection: Triethylamine is commonly used for mild conditions, while stronger bases like NaH may enhance reactivity in sterically hindered systems .

- Temperature Control: Reactions are often performed at 0–25°C to minimize side reactions.

- Purification: Column chromatography or recrystallization ensures high purity.

Optimization Tips: Vary the base-to-substrate ratio (1.1–1.5 equiv) and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm) and pyridine ring substitution patterns .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₁H₁₆N₂O₂: 208.12 g/mol).

- IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for carbamate) and aromatic C-H vibrations .

- X-ray Crystallography: Resolves steric effects of the tert-butyl group on crystal packing .

Q. How do pH and temperature affect the stability of this compound?

Methodological Answer:

- pH Stability: Hydrolysis occurs under strongly acidic (HCl) or basic (NaOH) conditions, cleaving the carbamate to regenerate the amine. Neutral pH (6–8) in aqueous buffers ensures stability for short-term storage .

- Thermal Stability: Decomposition is observed above 100°C. Store at room temperature in inert, moisture-free environments .

Experimental Validation: Conduct accelerated stability studies using HPLC to track degradation products .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance biological activity?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., Cl, F) at the pyridine 4-position increases electrophilicity, potentially improving binding to biological targets .

- Case Study: tert-Butyl (4-chloropyridin-3-yl)carbamate shows higher enzyme inhibition than the methyl derivative due to halogen-mediated hydrophobic interactions .

- Synthetic Strategy: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine ring .

Q. How should researchers address contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Leaving Group Ability: The carbamate’s tert-butyloxycarbonyl (Boc) group acts as a protecting group, removable under acidic conditions (e.g., TFA) to expose the amine for further functionalization .

- Kinetic Studies: Monitor Boc deprotection rates via ¹H NMR (disappearance of δ ~1.3 ppm signal) under varying acid concentrations .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity to enzymes/proteins.

- Case Study: Analogous compounds (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 12 µM) .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.